

Chemical structure and properties of Aldose reductase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aldose reductase-IN-2

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Aldose Reductase-IN-2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose reductase (AR), a key enzyme in the polyol pathway, has been a long-standing therapeutic target for the management of diabetic complications. This technical guide provides an in-depth overview of **Aldose Reductase-IN-2** (also referred to as Compound 5f), a potent inhibitor of this enzyme. This document consolidates available data on its chemical structure, physicochemical and biological properties, and outlines relevant experimental methodologies. The information presented herein is intended to support further research and development efforts in the pursuit of novel therapeutics for diabetes-related pathologies.

Chemical Structure and Physicochemical Properties

Aldose Reductase-IN-2 is a small molecule inhibitor characterized by the following identifiers:

Chemical Formula: C25H28N4O5[1]

Molecular Weight: 464.51 g/mol [1]

CAS Number: 1687735-82-5[1]



A detailed structural representation is crucial for understanding its interaction with the aldose reductase active site. While a 2D structure is not directly available from the initial search, its chemical formula suggests a complex aromatic and heterocyclic scaffold, common among potent enzyme inhibitors.

Table 1: Physicochemical Properties of Aldose Reductase-IN-2

Property	Value	Reference
Chemical Formula	C25H28N4O5	[1]
Molecular Weight	464.51 g/mol	[1]
CAS Number	1687735-82-5	[1]
Appearance	Crystalline solid (predicted)	N/A
Melting Point	Data not available	N/A
Solubility	Data not available	N/A
рКа	Data not available	N/A

Biological Activity and Mechanism of Action

Aldose Reductase-IN-2 is a potent inhibitor of aldose reductase.[1][2][3][4][5][6][7][8] The primary mechanism of action involves the direct binding to the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. By inhibiting this pathway, **Aldose Reductase-IN-2** helps to mitigate the downstream pathological effects associated with sorbitol accumulation, such as osmotic stress and the generation of reactive oxygen species.

In addition to its primary inhibitory activity, **Aldose Reductase-IN-2** is reported to possess antioxidant properties.[1][3] This dual-action profile makes it a particularly promising candidate for combating diabetic complications, where oxidative stress is a key pathogenic factor.

Table 2: Biological Activity of Aldose Reductase-IN-2

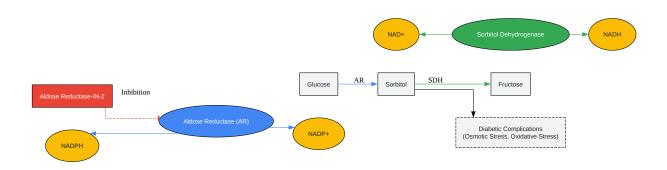


Parameter	Value	Reference
Target Enzyme	Aldose Reductase (AR)	[1][2][3][4][5][6][7][8]
IC₅₀ (Aldose Reductase)	Data not available	N/A
Inhibition Type	Mixed-type (as per related studies)	[1]
Other Activities	Antioxidant	[1][3]

A study involving virtual screening and molecular dynamics simulations identified **Aldose Reductase-IN-2** (as compound 5f) as demonstrating a highly stable interaction with the enzyme.[9][10][11][12]

Signaling Pathway

The therapeutic effect of **Aldose Reductase-IN-2** is primarily mediated through the inhibition of the Polyol Pathway. The following diagram illustrates the central role of aldose reductase in this pathway and the point of intervention for the inhibitor.



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Figure 1: Inhibition of the Polyol Pathway by Aldose Reductase-IN-2.

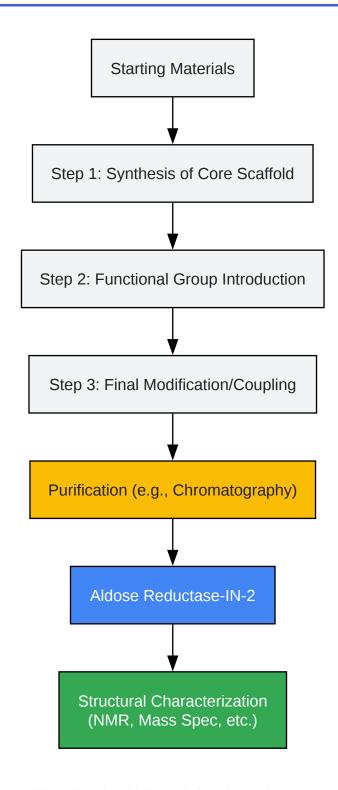
Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **Aldose Reductase-IN-2** are essential for reproducible research. The following outlines a general workflow for characterizing a novel aldose reductase inhibitor.

Synthesis of Aldose Reductase-IN-2

A specific, step-by-step synthesis protocol for **Aldose Reductase-IN-2** is not publicly available in the initial search results. However, a general synthetic scheme for related compounds would likely involve multi-step organic synthesis, potentially utilizing heterocyclic chemistry and cross-coupling reactions to assemble the final scaffold.





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Figure 2: General Synthetic Workflow for Aldose Reductase Inhibitors.

In Vitro Aldose Reductase Inhibition Assay



The inhibitory potency of **Aldose Reductase-IN-2** against the target enzyme is determined using an in vitro enzymatic assay.

Principle: The assay measures the decrease in NADPH concentration, monitored spectrophotometrically at 340 nm, as it is consumed during the AR-catalyzed reduction of a substrate (e.g., DL-glyceraldehyde).

Materials:

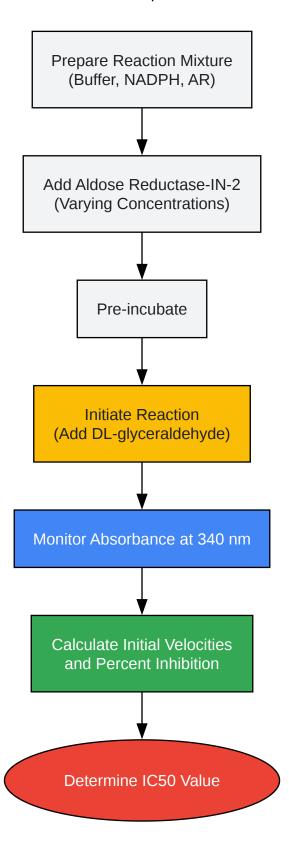
- Recombinant human or rat aldose reductase
- NADPH
- DL-glyceraldehyde (substrate)
- Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
- Aldose Reductase-IN-2 (dissolved in a suitable solvent, e.g., DMSO)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in a 96-well plate.
- Add varying concentrations of Aldose Reductase-IN-2 to the wells. A control group with solvent only should be included.
- Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.
- Initiate the reaction by adding the substrate, DL-glyceraldehyde.
- Monitor the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction velocities from the linear portion of the absorbance curve.
- Determine the percent inhibition for each concentration of the inhibitor.



 Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.





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Figure 3: Workflow for In Vitro Aldose Reductase Inhibition Assay.

Conclusion

Aldose Reductase-IN-2 is a potent inhibitor of aldose reductase with promising therapeutic potential for the treatment of diabetic complications. Its dual action as an enzyme inhibitor and an antioxidant warrants further investigation. This technical guide provides a foundational understanding of its chemical and biological properties. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in preclinical models of diabetic complications. The experimental workflows outlined here provide a starting point for researchers aiming to validate and expand upon the existing knowledge of this promising compound.

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- To cite this document: BenchChem. [Chemical structure and properties of Aldose reductase-IN-2]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12422412#chemical-structure-and-properties-of-aldose-reductase-in-2]

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